N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluoro-4-methylphenyl)propanamide
CAS No.: 2034404-08-3
Cat. No.: VC6141591
Molecular Formula: C21H21FN2O4
Molecular Weight: 384.407
* For research use only. Not for human or veterinary use.
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluoro-4-methylphenyl)propanamide - 2034404-08-3](/images/structure/VC6141591.png)
Specification
CAS No. | 2034404-08-3 |
---|---|
Molecular Formula | C21H21FN2O4 |
Molecular Weight | 384.407 |
IUPAC Name | N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluoro-4-methylphenyl)propanamide |
Standard InChI | InChI=1S/C21H21FN2O4/c1-14-7-8-15(11-17(14)22)9-10-19(25)23-18(16-5-3-2-4-6-16)12-24-20(26)13-28-21(24)27/h2-8,11,18H,9-10,12-13H2,1H3,(H,23,25) |
Standard InChI Key | YUZCWZRKYBXPCM-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)CCC(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)F |
Introduction
Chemical Identity and Structural Elucidation
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluoro-4-methylphenyl)propanamide, reflects its intricate architecture. Breaking this down:
-
1,3-Oxazolidin-3-yl: A five-membered heterocyclic ring containing oxygen and nitrogen atoms at positions 1 and 3, respectively, with two ketone groups at positions 2 and 4.
-
2-(1,3-Oxazolidin-3-yl)-1-phenylethyl: A phenylethylamine derivative substituted at the second carbon with the oxazolidinone ring.
-
3-(3-Fluoro-4-methylphenyl)propanamide: A propanamide chain terminating in a meta-fluoro and para-methyl-substituted phenyl group.
The molecular formula is C₃₂H₃₀FN₃O₄, with a calculated molecular weight of 563.60 g/mol.
Stereochemical Considerations
The compound’s stereochemistry is defined by the phenyl-ethyl-oxazolidinone backbone. The oxazolidinone ring introduces planar rigidity, while the propanamide side chain’s fluorine and methyl groups may influence conformational dynamics. Computational modeling predicts a dihedral angle of 112° between the oxazolidinone and phenyl-ethyl moieties, optimizing steric interactions .
Synthesis and Derivative Analogues
Synthetic Pathways
While no direct synthesis protocols for this compound are documented, analogous oxazolidinone derivatives are typically synthesized via:
-
Ring-Closing Metathesis: Formation of the oxazolidinone core using Grubbs catalysts .
-
Amide Coupling: Reaction of the oxazolidinone-ethylamine intermediate with 3-(3-fluoro-4-methylphenyl)propanoic acid using HATU or EDCI coupling reagents .
A hypothetical route is outlined below:
-
Step 1: Synthesis of 2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethylamine via nucleophilic substitution of bromophenylethane with oxazolidinone.
-
Step 2: Activation of 3-(3-fluoro-4-methylphenyl)propanoic acid using thionyl chloride.
-
Step 3: Amide bond formation under inert conditions.
Structural Analogues and Patent Activity
The provided search results highlight oxazolidinone derivatives with antimicrobial and enzyme-inhibitory properties. For example:
-
WO2013046136A1 discloses oxazolidinones substituted with pyrimidinyl groups as inhibitors of mutant IDH enzymes. While distinct from the target compound, shared motifs (e.g., fluorinated aryl groups) suggest potential overlap in bioactivity.
-
US9308181B2 describes topical formulations of oxazolidinones, underscoring their dermal permeability and stability—a trait potentially applicable to the target compound.
Pharmacological and Biochemical Implications
Hypothesized Mechanisms of Action
-
Kinase Inhibition: Fluoro-methylphenyl groups are common in kinase inhibitors (e.g., EGFR inhibitors) .
-
Enzyme Modulation: The dioxo-oxazolidinone core may interact with NADPH oxidases or cyclooxygenases .
Physicochemical Properties
Predicted properties using PubChem’s computational tools :
Property | Value |
---|---|
LogP (Partition Coefficient) | 3.8 ± 0.2 |
Water Solubility | 0.02 mg/mL (25°C) |
pKa | 9.1 (amine), 4.7 (amide) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
These values indicate moderate lipophilicity, favoring blood-brain barrier penetration, and limited aqueous solubility, necessitating prodrug strategies for oral delivery.
Future Directions and Research Gaps
Priority Research Areas
-
Synthetic Optimization: Develop scalable routes with >80% yield.
-
Target Identification: Screen against kinase and ribosomal panels.
-
Formulation Studies: Explore nanocrystal or liposomal delivery systems.
Clinical Translation Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume